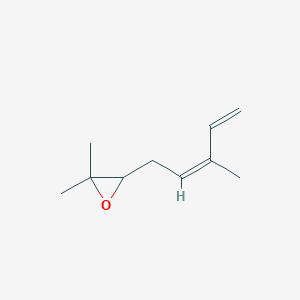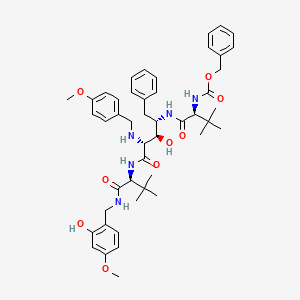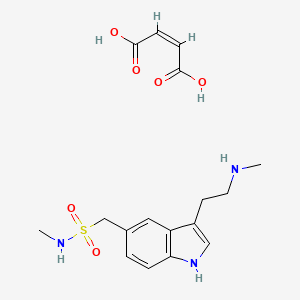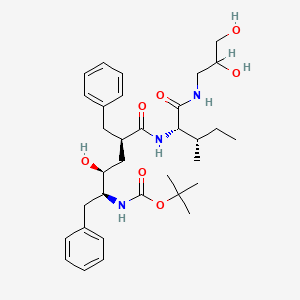
Carbamic acid, (5-((1-(((2,3-dihydroxypropyl)amino)carbonyl)-2-methylbutyl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (5-((1-(((2,3-dihydroxypropyl)amino)carbonyl)-2-methylbutyl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbamic Acid Derivative: The initial step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form a carbamic acid derivative.
Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced through reactions such as hydrolysis or oxidation of precursor molecules.
Formation of the Ester Group: The ester group is typically formed by reacting the carbamic acid derivative with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves coupling the intermediate compounds through amide bond formation, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester and carbamic acid groups can be reduced to their corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new amide or ester derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural complexity and reactivity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials due to its reactive functional groups.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications. The molecular targets and pathways involved can vary, but typically include key metabolic enzymes and signaling pathways.
類似化合物との比較
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Hydroxy esters: Compounds with similar hydroxyl and ester groups.
Amide-containing compounds: Compounds with similar amide linkages.
Uniqueness
What sets this compound apart is its combination of multiple functional groups in a single molecule, providing a unique platform for diverse chemical reactions and applications. Its structural complexity allows for specific interactions in biological systems, making it a versatile tool in scientific research.
This detailed overview highlights the multifaceted nature of Carbamic acid, (5-((1-(((2,3-dihydroxypropyl)amino)carbonyl)-2-methylbutyl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester and its potential applications across various fields
特性
CAS番号 |
126409-66-3 |
|---|---|
分子式 |
C33H49N3O7 |
分子量 |
599.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S,3S)-1-(2,3-dihydroxypropylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H49N3O7/c1-6-22(2)29(31(41)34-20-26(38)21-37)36-30(40)25(17-23-13-9-7-10-14-23)19-28(39)27(18-24-15-11-8-12-16-24)35-32(42)43-33(3,4)5/h7-16,22,25-29,37-39H,6,17-21H2,1-5H3,(H,34,41)(H,35,42)(H,36,40)/t22-,25+,26?,27-,28-,29-/m0/s1 |
InChIキー |
CNNKZGRBCPFNKW-FBDKSPSPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CCC(C)C(C(=O)NCC(CO)O)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


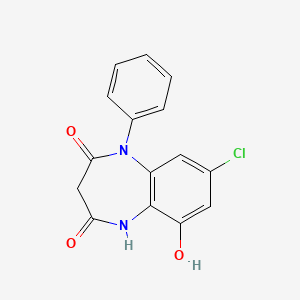
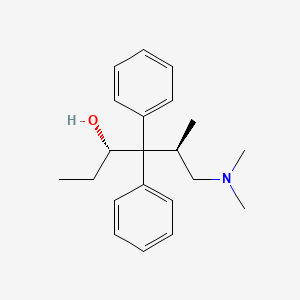
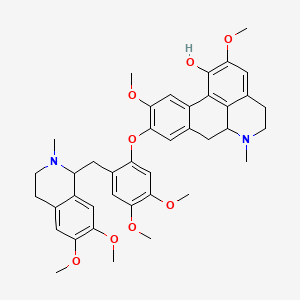
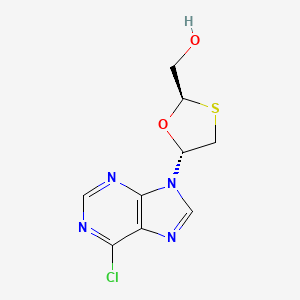
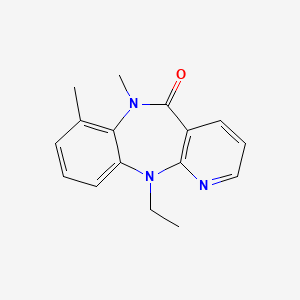
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
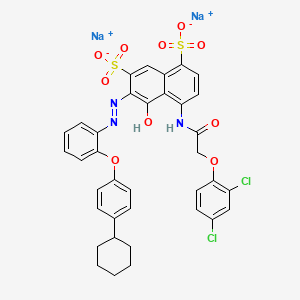
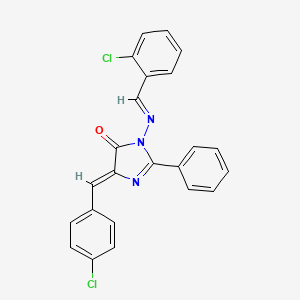
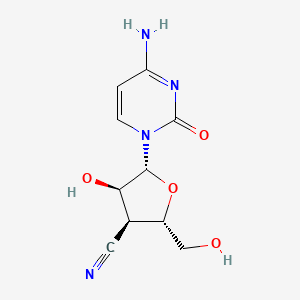
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
